molecular formula C8H7Cl2NO B2996215 3,5-dichloro-N-methylbenzamide CAS No. 33244-92-7

3,5-dichloro-N-methylbenzamide

Cat. No. B2996215
CAS RN: 33244-92-7
M. Wt: 204.05
InChI Key: BICUCGPTPDFRIK-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methylbenzamide is a chemical compound with the molecular formula C8H7Cl2NO . It is also known by other names such as 3,5-dichloro-N-methylbenzenecarboxamide .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a methylbenzamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 288.1±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Thermal Stability Studies

Research on related compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) provides insights into the thermal stability of such chemicals. Studies involving dynamic DSC curves and kinetic software like AKTS have been employed to predict thermal stability parameters like TMRad and SADT for ADMBA (Cong & Cheng, 2021).

Photocatalytic Degradation

Investigations on the photocatalytic degradation of similar compounds, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide), using TiO2-loaded adsorbents, show how these compounds can be effectively degraded in aqueous solutions. This research provides valuable information on environmental remediation techniques (Torimoto et al., 1996).

Crystalline Forms and Medical Applications

Studies have also explored the novel crystalline forms of related compounds like 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4-(3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, highlighting their potential in treating various disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).

Antibacterial Applications

Research on benzamide derivatives like 3,5-dichloro-2-hydroxybenzylideneamino and 2-hydroxy-5-iodobenzylideneamino shows their efficacy as potential antibiotics against various bacteria. This research aids in the development of new antibacterial agents (Cheng et al., 2010).

Solid-State Polymerization

The solid-state polymerization of compounds like 3,5-dihalo-4-aminobenzoylchlorides, which include structures similar to 3,5-dichloro-N-methylbenzamide, provides insights into the development of solid polybenzamides. This research is significant for understanding the structural and material properties of these compounds (Sandor & Foxman, 2000).

Safety and Hazards

The safety data sheet for a related compound, 3,5-Dichloro-N-methylbenzylamine, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

3,5-dichloro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICUCGPTPDFRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3,5-dichlorobenzoate (2-D) (1.07 g, 5.0 mmol) was suspended in a vigorously stirring solution of methylamine (40%/H2O, 5.0 mL). After heating gently for 10 min, the mixture was stirred at room temperature for 18 h. The mixture was extracted with methylene chloride and the extract dried (MgSO4) to provide 3,5-dichloro-N-methylbenzamide (2-E).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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